4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound with a molecular formula of C29H31N3O2 and a molecular weight of 453.58 . This compound is characterized by its unique structure, which includes a benzimidazole core, a pyrrolidinone ring, and phenoxy and ethylphenyl substituents. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
One common synthetic route involves the nucleophilic substitution reaction of 2,6-dimethylphenol with chloroacetic acid to form 2,6-dimethylphenoxyacetic acid . This intermediate is then reacted with appropriate reagents to form the final compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxy and ethylphenyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and phenoxy-substituted molecules. For example:
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl ethanone: This compound has a similar benzimidazole core but different substituents, leading to distinct biological activities.
2,6-Dimethylphenoxyacetic acid: This compound shares the phenoxy group but lacks the benzimidazole and pyrrolidinone moieties, resulting in different chemical properties.
The uniqueness of 4-{1-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-ETHYLPHENYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H31N3O2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O2/c1-4-22-12-14-24(15-13-22)32-19-23(18-27(32)33)29-30-25-10-5-6-11-26(25)31(29)16-17-34-28-20(2)8-7-9-21(28)3/h5-15,23H,4,16-19H2,1-3H3 |
InChI Key |
ZMIWVMMCQZZANW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=CC=C5C)C |
Origin of Product |
United States |
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